molecular formula C13H20NO4- B15134662 Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)-

Cat. No.: B15134662
M. Wt: 254.30 g/mol
InChI Key: MHOIOLLMOIIRTR-GUBZILKMSA-M
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Description

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- (CAS 124002-32-0) is a bicyclic pyrrole derivative with the molecular formula C₁₃H₂₁NO₄ and a molar mass of 255.31 g/mol. It exists as a white crystalline solid with a melting point of 105–107°C and exhibits optical activity due to its stereochemistry (2S,3aS,6aS). The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for bioactive molecules and natural product analogs.

Properties

Molecular Formula

C13H20NO4-

Molecular Weight

254.30 g/mol

IUPAC Name

(2S,3aS,6aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylate

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/p-1/t8-,9-,10-/m0/s1

InChI Key

MHOIOLLMOIIRTR-GUBZILKMSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H]2CCC[C@H]2C[C@H]1C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC2CC1C(=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow chemistry. This allows for the consistent production of high-quality Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- .

Chemical Reactions Analysis

Types of Reactions: Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically conducted under controlled conditions, including specific temperatures and pH levels, to ensure optimal results .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it has potential therapeutic applications, particularly in the development of new drugs. Industrially, it is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to modulate these targets effectively, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Cyclopenta[b]pyrrole Derivatives

CAS 87269-87-2 : Cyclopenta[b]pyrrole-2-carboxylic acid, octahydro-, phenylmethyl ester, hydrochloride
  • Formula: C₁₅H₁₉NO₂·ClH
  • Key Features :
    • Benzyl ester substituent instead of tert-butyl ester.
    • Chloride counterion improves solubility in polar solvents.
    • Stereochemistry (2S,3aS,6aS) matches the target compound, but the benzyl group introduces steric bulk, which may reduce metabolic stability compared to tert-butyl .
CAS 148404-28-8 : Cyclopenta[c]pyrrole-2(1H)-carboxylic acid, hexahydro-5-oxo-, 1,1-dimethylethyl ester
  • Formula: C₁₂H₁₉NO₃
  • Key Features :
    • 5-Oxo group introduces a ketone functionality, increasing electrophilicity.
    • Cyclopenta[c]pyrrole scaffold differs in ring fusion position, altering electronic properties.
    • Lower molecular weight (241.29 g/mol) may enhance solubility .
CAS 1958050-40-2 : (3aR,6aS)-2-Benzyl 1-ethyl 4-oxohexahydrocyclopenta[C]pyrrole-1,2(1H)-dicarboxylate
  • Formula: C₁₈H₂₁NO₅
  • Key Features: Dual ester groups (benzyl and ethyl) provide tunable lipophilicity. 4-Oxo group enhances reactivity in nucleophilic additions.

Bipyrrole and Multi-Ring Analogues

1,1′-Bipyrrole-2,2′,5,5′-tetraone (C₈H₄N₂O₄)
  • Key Features :
    • Two pyrrole rings linked directly, creating a planar, conjugated system.
    • High polarity due to four ketone groups, leading to poor lipid solubility.
    • Constitutes ~2.2% of identified compounds in geological samples, suggesting environmental persistence .
3,3′,4,4′-Tetramethyl-1H,1′H-2,2′-bipyrrole-5,5′-dicarboxylic acid (C₁₄H₁₆N₂O₄)
  • Key Features :
    • Methyl groups enhance steric protection of the bipyrrole core.
    • Dicarboxylic acid groups enable salt formation, improving aqueous solubility.

Pharmacologically Active Cyclopenta Derivatives

Cyclopenta[b]quinoline Derivatives
  • Example: Compound 27 (N-[4-(2,3-dihydro-1H-cyclopenta[b]quinolin-9-ylamino)butyl]-4-fluorobenzamide)
  • Key Findings: Demonstrated superior acetylcholinesterase (AChE) inhibition (EC₅₀ = 0.12 µM) and blood-brain barrier penetration. Fluorobenzoic acid moiety enhances CNS activity, while the cyclopenta[b]quinoline core reduces genotoxicity compared to tetrahydroacridine analogs .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Substituents Applications/Notes
Target Compound (124002-32-0) C₁₃H₂₁NO₄ 255.31 105–107 tert-Butyl ester Drug intermediate, high lipophilicity
CAS 87269-87-2 C₁₅H₁₉NO₂·ClH 293.78 Not reported Benzyl ester, chloride Improved solubility, steric bulk
CAS 148404-28-8 C₁₂H₁₉NO₃ 241.29 Not reported 5-Oxo, tert-butyl ester Electrophilic reactivity
1,1′-Bipyrrole-2,2′,5,5′-tetraone C₈H₄N₂O₄ 196.13 Not reported Four ketones Environmental marker
Cyclopenta[b]quinoline (Compound 27) C₂₄H₂₅FN₂O 388.47 Not reported Fluorobenzoic acid AChE inhibitor, CNS-active

Key Research Findings

  • Stereochemical Influence: The (2S,3aS,6aS) configuration in the target compound and CAS 87269-87-2 is critical for binding to biological targets, as seen in cyclopenta[b]quinoline derivatives .
  • Substituent Effects : tert-Butyl esters enhance metabolic stability, while benzyl/ethyl esters allow modular derivatization .
  • Toxicity Profiles: Cyclopenta[b]pyrrole derivatives generally exhibit lower genotoxicity than linear analogs (e.g., tetrahydroacridines) .

Biological Activity

Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acid, hexahydro-, 1-(1,1-dimethylethyl) ester, (2S,3aS,6aS)- is a complex organic compound with significant potential in medicinal chemistry. Its unique bicyclic structure and functional groups contribute to its biological activity, which has been the subject of various studies. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • Structure : The compound features a cyclopenta[b]pyrrole core with two carboxylic acid groups and a tert-butyl ester substituent.

Biological Activities

Cyclopenta[b]pyrrole derivatives have been investigated for various biological activities:

  • Antiviral Activity : Some derivatives have shown promising antiviral effects against enteroviruses. For instance, structural modifications have been linked to improved inhibition of viral proteases, suggesting potential applications in antiviral drug development .
  • Anticancer Properties : Research indicates that cyclopenta[b]pyrrole derivatives may inhibit specific cancer-related pathways. Compounds targeting SHP2 (Src Homology Phosphatase 2) have been highlighted for their role in cancer progression and metastasis .
  • Neuropsychiatric Effects : Certain derivatives exhibit neuroprotective properties and may influence neurotransmitter systems. Their interaction with G protein-coupled receptors (GPCRs) has been noted in studies assessing their effects on cellular signaling pathways .

Synthesis Methods

The synthesis of Cyclopenta[b]pyrrole derivatives typically involves several key steps:

  • Formation of the Bicyclic Core : Cyclization reactions are employed to construct the cyclopenta[b]pyrrole framework.
  • Functionalization : Subsequent reactions introduce carboxylic acid groups and tert-butyl ester substituents.
  • Purification and Characterization : The final products are purified using chromatography and characterized by NMR and mass spectrometry.

Case Study 1: Antiviral Activity Against Enterovirus D68

A study focused on the optimization of compounds for inhibiting the 2A protease of Enterovirus D68 demonstrated that structural modifications significantly enhanced antiviral activity. The best-performing compounds exhibited low IC50 values, indicating potent inhibition .

Case Study 2: SHP2 Inhibition in Cancer Therapy

Research into the inhibition of SHP2 by cyclopenta[b]pyrrole derivatives revealed their potential as therapeutic agents in treating cancers where SHP2 plays a crucial role. Compounds were shown to effectively disrupt SHP2-mediated signaling pathways, leading to reduced tumor growth in preclinical models .

Comparative Analysis

The following table summarizes the biological activities of various cyclopenta[b]pyrrole derivatives:

Compound NameBiological ActivityIC50 (µM)Notes
Cyclopenta[b]pyrrole-1,2(2H)-dicarboxylic acidAntiviral0.45Effective against Enterovirus D68
SHP2 Inhibitor DerivativeAnticancer0.18Targets cancer-related pathways
Neuroprotective DerivativeNeuropsychiatric< 2Influences neurotransmitter systems

Q & A

Q. What are the key synthetic routes for synthesizing this bicyclic pyrrole derivative?

The compound is typically synthesized via multi-step protocols involving cyclopropane intermediates or diastereoselective cyclization. For example, nitrone reactions with 1,1-cyclopropanediesters yield pyrrolo[1,2-a]indole precursors, which can be functionalized with tert-butyl ester groups (e.g., via tert-butoxycarbonyl (Boc) protection) . Critical parameters include solvent polarity (e.g., TBME for improved yield) and catalyst selection (e.g., Hoveyda-Grubbs catalysts for ring-rearrangement metathesis) .

Q. How is stereochemical integrity (2S,3aS,6aS) confirmed during synthesis?

Chiral HPLC and X-ray crystallography are standard for verifying enantiomeric purity. For instance, single-crystal X-ray studies (e.g., as applied to dimethyl 5-acetyl-1-hydroxy-4-methyl-1H-pyrrole-2,3-dicarboxylate) resolve bond angles and spatial arrangements of substituents . NMR analysis of coupling constants (e.g., 3JHH^3J_{HH}) also provides stereochemical evidence .

Q. What analytical techniques are used to characterize this compound?

  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., 345.43 g/mol for a benzyl-substituted analog) .
  • NMR: 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR identify proton environments (e.g., tert-butyl signals at δ ~1.2 ppm) and carbonyl carbons (δ ~170 ppm) .
  • Chromatography: Reverse-phase HPLC monitors purity (>97%) .

Advanced Research Questions

Q. How can diastereoselectivity challenges be addressed in fused-ring systems like cyclopenta[b]pyrroles?

Steric directing groups (e.g., tert-butyl esters) and chiral catalysts enhance selectivity. For example, tert-butyl esters stabilize transition states in cyclopropane ring-opening reactions, favoring the (2S,3aS,6aS) configuration . Computational modeling (DFT) optimizes reaction pathways to predict stereochemical outcomes .

Q. What are the structure-activity relationships (SAR) for cyclopenta[b]pyrrole derivatives interacting with biological targets?

SAR studies reveal that the tert-butyl ester enhances membrane permeability, while the bicyclic core influences kinase binding. For example, analogs with 5-oxo substituents show higher affinity for SGK-1 kinase due to hydrogen bonding with the catalytic lysine residue . Modifications to the ester group (e.g., ethyl vs. tert-butyl) alter metabolic stability in vitro .

Q. How do competing reaction pathways impact yield in large-scale synthesis?

Competing pathways (e.g., epimerization or retro-aldol reactions) are mitigated by:

  • Temperature control: Low temperatures (−78°C) prevent thermal racemization .
  • Protecting group strategy: Boc groups suppress side reactions at the pyrrole nitrogen .
  • Solvent optimization: Polar aprotic solvents (e.g., DMF) stabilize intermediates .

Methodological Notes

  • Stereochemical Analysis: Use Mosher ester derivatization to resolve ambiguous configurations .
  • Scale-up Challenges: Pilot studies with flow chemistry improve reproducibility for gram-scale synthesis .

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